molecular formula C6H6BrClN2 B1524172 6-Bromo-2-chloro-4-methylpyridin-3-amine CAS No. 1038920-08-9

6-Bromo-2-chloro-4-methylpyridin-3-amine

Cat. No.: B1524172
CAS No.: 1038920-08-9
M. Wt: 221.48 g/mol
InChI Key: UURSCSIEXFAVSF-UHFFFAOYSA-N
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Description

“6-Bromo-2-chloro-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6N2ClBr and a molecular weight of 221.48 g/mol . It is also known as "3-Amino-6-bromo-2-chloro-4-methylpyridine" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Functionalization

  • Access to 2-Aminopyridines

    6-Bromo-2-chloro-4-methylpyridin-3-amine is crucial in synthesizing 2-aminopyridines, which are vital for bioactive natural products, medicinal compounds, and organic materials. Its reactions with primary or secondary amines lead to high yields of 6-bromopyridine-2-amines, further used in C-C cross-coupling reactions, showcasing a flexible and generally applicable method for 2-aminopyridine access (Bolliger, Oberholzer, & Frech, 2011).

  • Selective Amination of Polyhalopyridines

    The compound demonstrates excellent chemoselectivity in amination reactions catalyzed by palladium complexes, producing aminopyridines with high yield and selectivity. This aspect underscores its utility in selective functionalization processes (Ji, Li, & Bunnelle, 2003).

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Synthesis

    It acts as a precursor in synthesizing complex molecules like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, illustrating its role in constructing organic materials with potential applications in various domains (Yao et al., 2010).

  • Investigations in Anthrapyridone

    Its reactivity with phosphorus pentachloride to form dichloroanthrapyridine, which reacts with amines to produce 6-amino-2-chloro derivatives, further showcases its applicability in synthesizing heterocyclic compounds (Popov, Kurdyumova, & Dokunikhin, 1971).

Chemical Intermediates and Catalysis

  • Efficient Catalysis

    The utility of this compound in catalytic processes, particularly in C-C cross-coupling reactions, is notable. It serves as an efficient substrate for palladium-catalyzed amination, demonstrating its role in facilitating complex synthetic pathways (Lang, Zewge, Houpis, & Volante, 2001).

  • Halogenation and Amination

    Its involvement in halogenation reactions using N-halogenocompounds and catalytic amination underlines its adaptability in modifying aromatic compounds, further broadening its application scope (Fujisaki et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

IUPAC Name

6-bromo-2-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSCSIEXFAVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694996
Record name 6-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038920-08-9
Record name 6-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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